molecular formula C2H2IN3 B1303655 3-iodo-1H-1,2,4-triazole CAS No. 7411-20-3

3-iodo-1H-1,2,4-triazole

Cat. No. B1303655
CAS RN: 7411-20-3
M. Wt: 194.96 g/mol
InChI Key: KSCNOSBFEDSBOM-UHFFFAOYSA-N
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Description

The 1,2,4-triazole nucleus is a significant scaffold in heterocyclic chemistry, known for its presence in compounds with a wide array of biological activities. Although the provided papers do not specifically discuss 3-iodo-1H-1,2,4-triazole, they offer insights into the general chemistry and applications of 1,2,4-triazoles and their derivatives. For instance, 1,2,4-triazoles are highlighted for their role in the design of receptor ligands to enhance pharmacokinetic properties . The triazole ring is also noted for its bioisosteric properties, which make it a versatile tool in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods. One common approach is the azide-alkyne cycloaddition, also known as the click reaction, which is a cornerstone of click chemistry . This method is highly valued for its efficiency and the high yield of the end product. Additionally, the synthesis of 1,2,4-triazoles can involve transamination reactions and Vilsmeier reactions, as described in the synthesis of tetraiodo-4,4′-bi-1,2,4-triazole . The review of synthesis methods for 1,2,3-/1,2,4-triazoles provides a comprehensive overview of the various nitrogen sources that can be used in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of three nitrogen atoms within a five-membered ring. This structure allows for a range of supramolecular interactions, such as hydrogen and halogen bonding, as well as coordination chemistry . The crystal structure of 1,1'-azobis-1,2,3-triazole, a related compound, has been determined by X-ray crystallographic analysis, which could provide insights into the structural aspects of triazole derivatives .

Chemical Reactions Analysis

Triazoles can undergo various chemical reactions, including alkylation and quaternization, leading to the formation of triazolium salts . These salts can be further transformed into ionic liquids, which have a range of applications due to their unique properties. The functionalization of triazoles can also be achieved through aminocarbonylation and aryloxycarbonylation, as demonstrated with 4-iodo-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the thermal analysis of tetraiodo-4,4′-bi-1,2,4-triazole indicates that it decomposes at high temperatures, which is a common characteristic of many organic compounds . The presence of the triazole ring imparts strong antimicrobial and antifouling properties, which are beneficial in the design of functional coatings . The triazole ring's ability to mimic different functional groups also contributes to its widespread use in medicinal chemistry .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

The exploration of 1,2,4-triazole derivatives, including 3-iodo-1H-1,2,4-triazole, has been extensive due to their significant role in developing new drugs with diverse biological activities. These compounds are particularly noteworthy for their structural variations and potential in creating novel pharmacological agents. The synthesis of 1,2,4-triazoles has been a focal point of research due to their broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. A significant emphasis has been placed on developing new, more efficient synthesis methods that align with green chemistry principles, underscoring the need for sustainable and energy-saving approaches in chemical synthesis (Ferreira et al., 2013).

Biological and Pharmacological Research

Recent studies have highlighted the vast potential of 1,2,4-triazole derivatives in medical and pharmaceutical research. These compounds demonstrate a wide range of biological activities, which include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The versatility of 1,2,4-triazoles for chemical modeling and their application in developing new therapeutics for various diseases has been a promising direction in scientific research. The exploration of these derivatives opens up opportunities for discovering new prototypes against emerging diseases and drug-resistant bacteria, particularly for neglected diseases affecting large populations globally (Ohloblina, 2022).

Material Science and Industrial Applications

Beyond pharmaceuticals, 1,2,4-triazoles, including this compound, find applications in material science and industrial processes. These derivatives have been utilized as corrosion inhibitors for metals, showcasing their potential in protecting metal surfaces from corrosion in various aggressive media. The stability and non-toxic nature of 1,2,4-triazole derivatives under acidic conditions make them suitable for environmental-friendly applications in industry and material science (Hrimla et al., 2021).

Future Directions

Triazoles, including 3-Iodo-1H-1,2,4-triazole, are becoming potential drug candidates for the scientific community . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

5-iodo-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2IN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCNOSBFEDSBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378181
Record name 3-iodo-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7411-20-3
Record name 3-iodo-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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